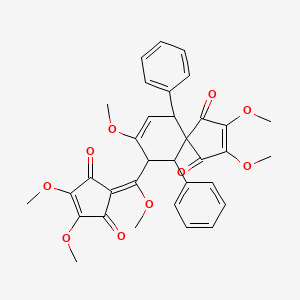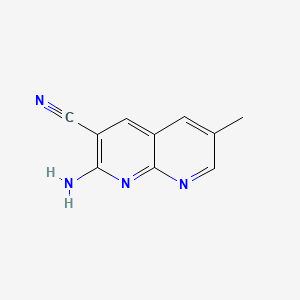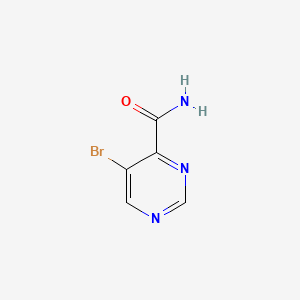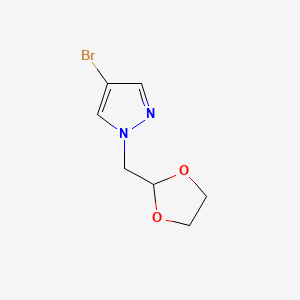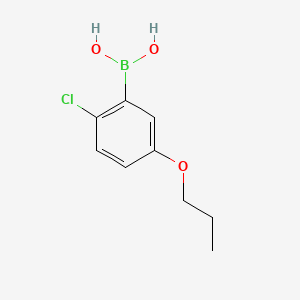
3-(3-Carboxyphenyl)-5-(trifluoromethyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Carboxyphenyl)-5-(trifluoromethyl)benzoic acid, also known as 3-(3-Carboxyphenyl)-5-trifluoromethylbenzoic acid or CPTFBA, is a synthetic carboxylic acid that has a wide range of applications in the scientific and medical fields. CPTFBA is a versatile molecule that can be used as a reagent, catalyst, or inhibitor in various laboratory experiments. It is also used as a pharmaceutical intermediate in the synthesis of various drugs.
Applications De Recherche Scientifique
Biologically Active Compounds of Plants
Natural carboxylic acids, including structurally related compounds to 3-(3-Carboxyphenyl)-5-(trifluoromethyl)benzoic acid, exhibit significant antioxidant, antimicrobial, and cytotoxic activities. The structure-activity relationship analysis indicates that compounds with a higher number of hydroxyl groups and conjugated bonds generally show increased bioactivity, with rosmarinic acid demonstrating the highest antioxidant activity. The antimicrobial properties vary significantly depending on the microbial strain and experimental conditions, and the presence of hydroxyl groups notably influences the cytotoxic potential of these molecules (Godlewska-Żyłkiewicz et al., 2020).
LC-MS/MS Study on Stability and Degradation
Nitisinone, a compound sharing some structural features with this compound, was studied for its stability and degradation products under various conditions. The study highlights the compound's stability in different pH conditions and identifies its major degradation products, providing insights into potential risks and benefits of its medical application (Barchańska et al., 2019).
The Influence of Metals on Biologically Important Ligands
Research on the interaction between selected metals and biologically important molecules, such as benzoic acid derivatives, sheds light on how metals influence the electronic system of these ligands. The study discusses the perturbation of ligands' electronic systems by metals, offering a basis for understanding interactions with biological targets and predicting molecule properties like reactivity and stability (Lewandowski et al., 2005).
Benzene-1,3,5-tricarboxamide in Supramolecular Chemistry
The supramolecular self-assembly behavior of benzene-1,3,5-tricarboxamide (BTA), a compound related to this compound, is leveraged in applications ranging from nanotechnology to biomedical applications. The review highlights BTAs' utility as a versatile, supramolecular building block, emphasizing its adaptable nature for potential drug discovery and other applications (Cantekin et al., 2012).
Benzoic Acid in Food and Feed Additives
Benzoic acid is extensively used as a preservative in foods and feeds, with studies indicating its potential to improve gut functions. This review discusses the impact of benzoic acid on enzyme activity, redox status, immunity, and microbiota in the gut, highlighting the balance between beneficial effects at appropriate levels and potential damage to gut health at excessive levels (Mao et al., 2019).
Propriétés
IUPAC Name |
3-(3-carboxyphenyl)-5-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3O4/c16-15(17,18)12-6-10(5-11(7-12)14(21)22)8-2-1-3-9(4-8)13(19)20/h1-7H,(H,19,20)(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWRDOJUKPATJKE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00689910 |
Source


|
| Record name | 5-(Trifluoromethyl)[1,1'-biphenyl]-3,3'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00689910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261930-96-4 |
Source


|
| Record name | 5-(Trifluoromethyl)[1,1'-biphenyl]-3,3'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00689910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-Formylfuro[3,2-b]pyridin-7-yl)pivalamide](/img/structure/B581420.png)

![1-Benzyl-7-iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B581422.png)
